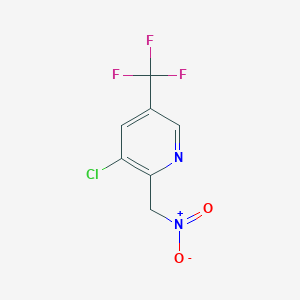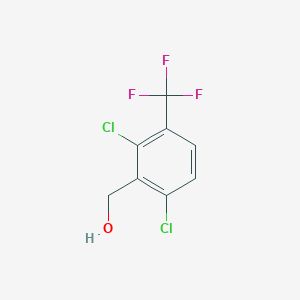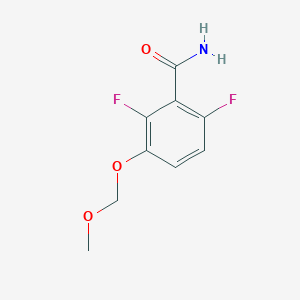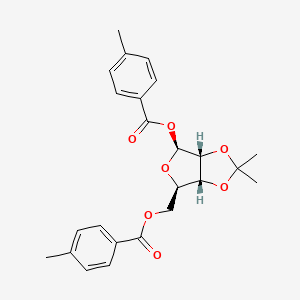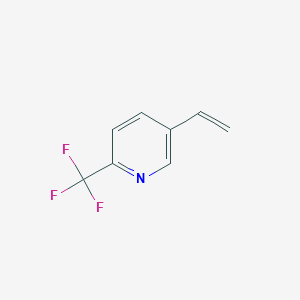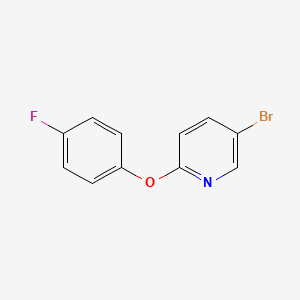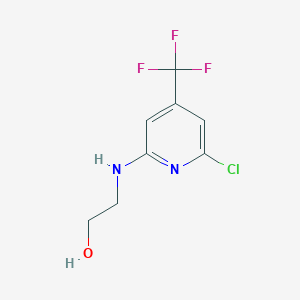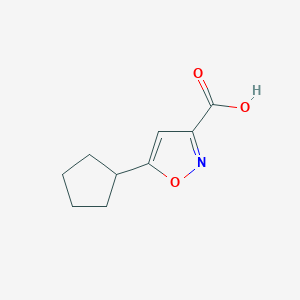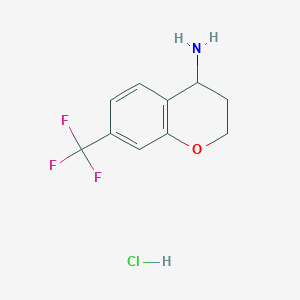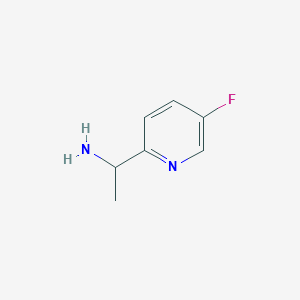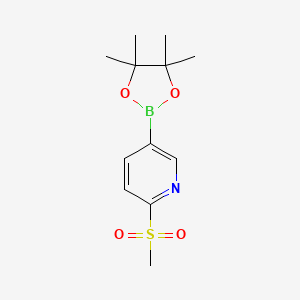
2-(Méthylsulfonyl)-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridine
Vue d'ensemble
Description
“2-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is an organic compound with borate and sulfonamide groups . It has a molecular weight of 283.15200 .
Molecular Structure Analysis
The structure of this compound can be characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that organoboron compounds, such as this one, are known for their high stability, low toxicity, and high reactivity in various transformation processes .Physical and Chemical Properties Analysis
This compound has a boiling point of 441.7±45.0 °C at 760 mmHg . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique
Réactions de couplage croisé de Suzuki-Miyaura
Ce composé est utilisé dans les réactions de couplage croisé de Suzuki-Miyaura, qui sont essentielles pour la création de liaisons carbone-carbone, une étape essentielle dans la synthèse de molécules organiques complexes. Ces réactions sont largement utilisées dans l'industrie pharmaceutique pour la production de divers médicaments .
Synthèse d'inhibiteurs de la protéase du VIH-1
Il sert de réactif dans la synthèse d'inhibiteurs de la protéase du VIH-1, qui sont cruciaux pour le traitement du VIH/SIDA en empêchant le virus de mûrir et de se répliquer .
Développement de thérapies contre le cancer
Le composé est impliqué dans la préparation de thérapies anticancéreuses potentielles, en particulier des inhibiteurs d'enzymes comme PDK1 et la protéine kinase CK2, qui jouent un rôle dans la croissance et la survie des cellules cancéreuses .
Processus de N-arylation
Il est utilisé dans les processus de N-arylation, une méthode pour fixer un groupe aryle à un atome d'azote au sein d'une molécule, en utilisant l'acétylacétonate de cuivre comme catalyseur. Ce processus est important dans le développement de composés organiques complexes .
Synthèse organique
Le composé trouve une application dans les processus généraux de synthèse organique, contribuant à la création d'une large gamme de composés organiques aux propriétés et applications diverses .
Groupes protecteurs en chimie des glucides
En chimie des glucides, les esters boroniques tels que ce composé sont utilisés comme groupes protecteurs. Ils facilitent l'installation sélective de divers groupes fonctionnels sur des substrats glycosidiques, ce qui est important pour la synthèse de molécules glucidiques spécifiques .
Mécanisme D'action
Target of Action
Boronic acid derivatives like this compound are often used in suzuki-miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that undergo carbon-carbon bond formation.
Mode of Action
The compound, being a boronic acid derivative, is likely to participate in Suzuki-Miyaura (SM) cross-coupling reactions . In these reactions, the boronic acid derivative undergoes transmetalation, a process where it transfers its organic group to a metal catalyst like palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound can contribute to the formation of new carbon-carbon bonds, thereby affecting the synthesis of various organic compounds .
Pharmacokinetics
It’s important to note that boronic pinacol esters, a class of compounds to which this compound belongs, can be susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s bioavailability.
Result of Action
The result of the compound’s action would depend on the specific reaction it’s involved in. In the context of SM cross-coupling reactions, the compound can contribute to the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of boronic pinacol esters can be considerably accelerated at physiological pH . Therefore, the compound’s action and stability could be influenced by the pH of its environment.
Propriétés
IUPAC Name |
2-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4S/c1-11(2)12(3,4)18-13(17-11)9-6-7-10(14-8-9)19(5,15)16/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUZUURDIKSGEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726170 | |
| Record name | 2-(Methanesulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1052138-94-9 | |
| Record name | 2-(Methanesulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


